molecular formula C10H15NO4 B14076176 Acetic acid, cyano-, 2-(3-methylbutoxy)-2-oxoethyl ester CAS No. 102069-18-1

Acetic acid, cyano-, 2-(3-methylbutoxy)-2-oxoethyl ester

Cat. No.: B14076176
CAS No.: 102069-18-1
M. Wt: 213.23 g/mol
InChI Key: QMPRMJHRYDLCEA-UHFFFAOYSA-N
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Description

Acetic acid, cyano-, 2-(3-methylbutoxy)-2-oxoethyl ester is a chemical compound with the molecular formula C₁₀H₁₇NO₄. This compound is an ester, characterized by the presence of a carbonyl group adjacent to an ether linkage. Esters are known for their pleasant odors and are often used in fragrances and flavorings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, cyano-, 2-(3-methylbutoxy)-2-oxoethyl ester typically involves the esterification of acetic acid derivatives with alcohols. One common method is the reaction of cyanoacetic acid with 3-methylbutanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

Cyanoacetic acid+3-methylbutanolH2SO4Acetic acid, cyano-, 2-(3-methylbutoxy)-2-oxoethyl ester+H2O\text{Cyanoacetic acid} + \text{3-methylbutanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} Cyanoacetic acid+3-methylbutanolH2​SO4​​Acetic acid, cyano-, 2-(3-methylbutoxy)-2-oxoethyl ester+H2​O

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors where the reactants are mixed and heated under controlled conditions to optimize yield and purity. The use of catalysts and solvents can vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, cyano-, 2-(3-methylbutoxy)-2-oxoethyl ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield cyanoacetic acid and 3-methylbutanol.

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or alcohols.

Major Products

    Hydrolysis: Cyanoacetic acid and 3-methylbutanol.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohols or other reduced forms.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Acetic acid, cyano-, 2-(3-methylbutoxy)-2-oxoethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances, flavorings, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid, cyano-, 2-(3-methylbutoxy)-2-oxoethyl ester involves its interaction with specific molecular targets and pathways. The ester bond can be hydrolyzed by esterases, releasing cyanoacetic acid and 3-methylbutanol, which can then participate in various biochemical pathways. The cyano group can also interact with nucleophiles, leading to the formation of new compounds with potential biological activities.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Methyl butyrate: An ester with a fruity odor, used in flavorings and fragrances.

    Butyl propionate: An ester with similar structural features, used in perfumes and as a solvent.

Uniqueness

Acetic acid, cyano-, 2-(3-methylbutoxy)-2-oxoethyl ester is unique due to the presence of both a cyano group and an ester linkage, which imparts distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

102069-18-1

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

[2-(3-methylbutoxy)-2-oxoethyl] 2-cyanoacetate

InChI

InChI=1S/C10H15NO4/c1-8(2)4-6-14-10(13)7-15-9(12)3-5-11/h8H,3-4,6-7H2,1-2H3

InChI Key

QMPRMJHRYDLCEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(=O)COC(=O)CC#N

Origin of Product

United States

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